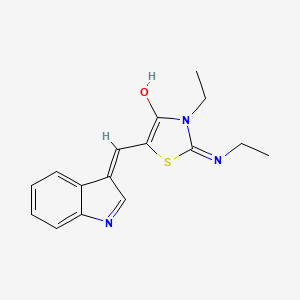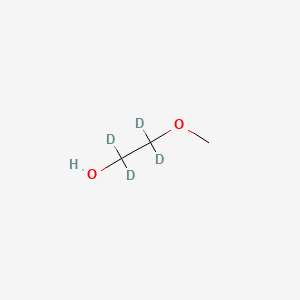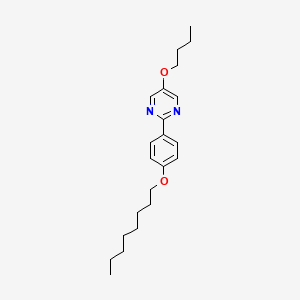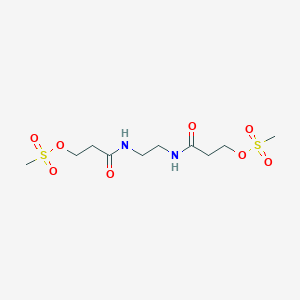
N,N'-Ethylenebis(hydracrylamide) dimesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE is a chemical compound with the molecular formula C10H20N2O8S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE include other sulfonyl-containing amides and esters. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Propiedades
Número CAS |
36647-70-8 |
|---|---|
Fórmula molecular |
C10H20N2O8S2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[3-[2-(3-methylsulfonyloxypropanoylamino)ethylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C10H20N2O8S2/c1-21(15,16)19-7-3-9(13)11-5-6-12-10(14)4-8-20-22(2,17)18/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
NIQIVJFGLNOOMX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC(=O)NCCNC(=O)CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
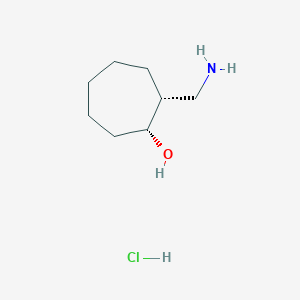
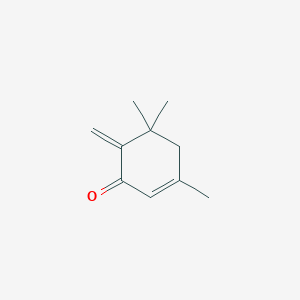

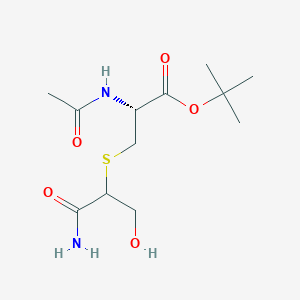

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
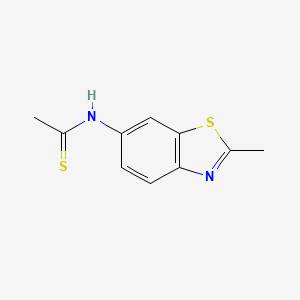
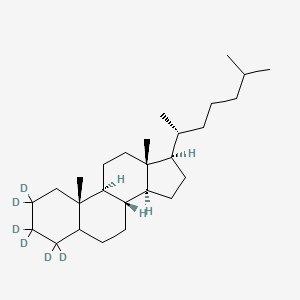
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
